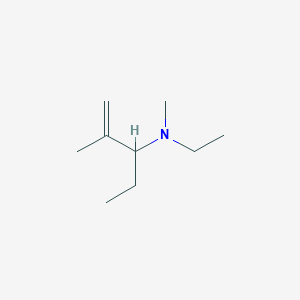

N-Ethyl-N,2-dimethylpent-1-en-3-amine

Description

N-Ethyl-N,2-dimethylpent-1-en-3-amine (CAS: 62721-70-4; C₉H₁₉N) is a tertiary aliphatic amine featuring a branched carbon skeleton with an ethyl group, two methyl groups, and a double bond at position 1 of the pentene chain. Its structural attributes include:

- Molecular formula: C₉H₁₉N

- Molecular weight: 141.25 g/mol .

- SMILES: CCC(N(C)CC)C(C)=C .

- Key structural features:

The compound’s stereoelectronic properties are influenced by the electron-rich tertiary amine and the electron-deficient double bond, which may dictate its reactivity in alkylation, acylation, or cyclization reactions.

Properties

CAS No. |

62721-70-4 |

|---|---|

Molecular Formula |

C9H19N |

Molecular Weight |

141.25 g/mol |

IUPAC Name |

N-ethyl-N,2-dimethylpent-1-en-3-amine |

InChI |

InChI=1S/C9H19N/c1-6-9(8(3)4)10(5)7-2/h9H,3,6-7H2,1-2,4-5H3 |

InChI Key |

UKNPZUUBDGXYBD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=C)C)N(C)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects and Branching

Key Observations :

Functional Group Impact: Double Bonds

Key Observations :

- The isolated double bond in the target compound may render it more reactive in hydrogenation or oxidation compared to conjugated dienes (e.g., N,N-diethyloctadienamine ) .

- Aromatic analogs (e.g., N,N-diethyl-3-phenylprop-2-en-1-amine ) exhibit stabilized electronic structures due to resonance with phenyl groups .

Molecular Weight and Chain Length

Q & A

Basic Research Questions

Q. How is the molecular structure of N-Ethyl-N,2-dimethylpent-1-en-3-amine validated experimentally?

- Methodology : X-ray crystallography is the gold standard for structural validation. The compound’s 3D coordinates can be refined using programs like SHELXL . Key parameters include bond lengths (e.g., C=C double bond at ~1.34 Å) and angles (e.g., tetrahedral geometry around the tertiary amine nitrogen). For rapid validation, compare experimental spectroscopic data (e.g., shifts for the allylic carbons at δ ~115–125 ppm) with computed values from density functional theory (DFT).

- Data Sources : PubChem (InChIKey:

UKNPZUUBDGXYBD-UHFFFAOYSA-N) and crystallographic databases .

Q. What synthetic routes are reported for this compound, and how are yields optimized?

- Methodology : The compound can be synthesized via reductive amination of 2-methylpent-1-en-3-one with ethylmethylamine under hydrogenation (H, Pd/C). Alternatively, alkylation of N-ethylmethylamine with 3-chloro-2-methylpent-1-ene in the presence of a base (e.g., KCO) is feasible. Optimize yields by controlling reaction temperature (70–90°C), solvent polarity (e.g., THF or ethanol), and stoichiometric ratios (amine:electrophile = 1.2:1) .

- Key Metrics : Typical yields range from 45–65%; purity is confirmed via GC-MS or (e.g., vinyl proton at δ 5.2–5.8 ppm as a multiplet).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the allylic amine moiety in catalytic applications?

- Methodology : Use molecular orbital theory (e.g., HOMO-LUMO analysis) to assess nucleophilicity at the nitrogen center. DFT calculations (B3LYP/6-311+G(d,p)) reveal charge distribution: the tertiary amine nitrogen carries a partial positive charge (δ+ ~0.3), while the adjacent double bond stabilizes conjugation. Transition-state modeling (e.g., for alkylation reactions) identifies steric hindrance from the ethyl and methyl groups as a rate-limiting factor .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots).

Q. What strategies resolve contradictions in spectroscopic data for enantiomeric mixtures of this compound?

- Methodology : Chiral chromatography (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) separates enantiomers. For NMR, use chiral shift reagents (e.g., Eu(hfc)) to split signals. If stereocenters are present (e.g., in analogs like (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine), assign configurations via NOESY correlations or X-ray crystallography .

- Case Study : Discrepancies in shifts for fluorinated analogs may arise from solvent polarity effects; replicate experiments in deuterated DMSO vs. CDCl.

Q. How do steric and electronic effects influence the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

- Methodology : Molecular docking (AutoDock Vina) simulates binding to targets like α-adrenergic receptors. The ethyl and methyl groups create steric bulk, reducing binding affinity compared to less-substituted amines. Pharmacophore models highlight the importance of the lone pair on nitrogen for hydrogen bonding with Asp in the receptor’s active site .

- Experimental Validation : Radioligand displacement assays (IC values) quantify competitive inhibition.

Safety and Contamination Analysis

Q. What protocols mitigate the risk of N-nitrosamine formation during synthesis or storage?

- Methodology : Avoid nitrosating agents (e.g., NO, nitrites) in reaction conditions. Test for trace nitrosamines via LC-MS/MS with a limit of detection (LOD) < 10 ppb. Store the compound under inert atmosphere (N) at -20°C to prevent degradation .

- Case Study : Contamination from recycled solvents (e.g., dichloromethane with residual amines) is a common source; implement strict solvent QC protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.